molecular formula C19H12O6 B12202322 7-hydroxy-7'-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7-hydroxy-7'-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12202322
M. Wt: 336.3 g/mol
InChI Key: CVMZZANDFCQXOJ-UHFFFAOYSA-N
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Description

7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is an organic compound with the molecular formula C19H12O6 It is a bichromene derivative, characterized by the presence of hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 7-methoxy-4-methylcoumarin in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bichromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted bichromene derivatives.

Scientific Research Applications

7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it may interact with enzymes and proteins, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methylcoumarin
  • 7-methoxy-4-methylcoumarin
  • 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside

Uniqueness

7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene structure, which imparts distinct chemical and physical properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

7-hydroxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one

InChI

InChI=1S/C19H12O6/c1-23-12-4-5-13-14(9-18(21)24-17(13)8-12)15-6-10-2-3-11(20)7-16(10)25-19(15)22/h2-9,20H,1H3

InChI Key

CVMZZANDFCQXOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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